Thieno[3,2-c]quinolin-4(5H)-one
Overview
Description
Thieno[3,2-c]quinolin-4(5H)-one is a heterocyclic compound that belongs to the class of thienoquinolines. This compound is characterized by a fused ring system consisting of a thiophene ring and a quinoline ring. This compound has garnered significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[3,2-c]quinolin-4(5H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized via a palladium-catalyzed cross-coupling reaction followed by cyclization . This method utilizes readily available starting materials and involves the construction of the thiophene ring through a sequential cross-coupling reaction and cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis can be applied. These methods typically involve optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow processes and photochemical methods have also been explored for the efficient synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
Thieno[3,2-c]quinolin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound to its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thienoquinoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve halogenating agents or organometallic reagents under appropriate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce dihydro or tetrahydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic systems.
Mechanism of Action
The mechanism of action of thieno[3,2-c]quinolin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting its structure and function, which may contribute to its anticancer activity . Additionally, this compound derivatives can inhibit key enzymes and proteins involved in various biological processes, leading to their observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-c]quinolin-4(5H)-one can be compared with other similar compounds, such as:
- Thieno[2,3-b]quinolin-4(5H)-one
- Thieno[3,4-c]quinolin-4(5H)-one
- Pyrrolo[2,3-c]quinolin-4(5H)-one
Uniqueness
This compound is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
5H-thieno[3,2-c]quinolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NOS/c13-11-8-5-6-14-10(8)7-3-1-2-4-9(7)12-11/h1-6H,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNJDLWXDIHPKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CS3)C(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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